molecular formula C13H18N2O B8424327 5-Amino-2-hexyloxybenzonitrile

5-Amino-2-hexyloxybenzonitrile

Cat. No.: B8424327
M. Wt: 218.29 g/mol
InChI Key: PGWFPEMLRWEYTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-hexyloxybenzonitrile is a benzonitrile derivative featuring an amino group at the 5-position and a hexyloxy chain at the 2-position of the aromatic ring.

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-amino-2-hexoxybenzonitrile

InChI

InChI=1S/C13H18N2O/c1-2-3-4-5-8-16-13-7-6-12(15)9-11(13)10-14/h6-7,9H,2-5,8,15H2,1H3

InChI Key

PGWFPEMLRWEYTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)N)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes structural analogs and their properties inferred from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
5-Amino-2-hexyloxybenzonitrile 5-NH₂, 2-OCH₂(CH₂)₄CH₃ C₁₃H₁₈N₂O ~220.30 (inferred) High lipophilicity; moderate polarity
4-(Hexylamino)benzonitrile 4-NH(CH₂)₅CH₃ C₁₃H₁₈N₂ 202.30 Limited toxicity data; R&D use only
5-Amino-2-hydroxybenzonitrile 5-NH₂, 2-OH C₇H₆N₂O 134.13 High polarity; potential solubility issues
5-Amino-2-fluorobenzonitrile 5-NH₂, 2-F C₇H₅FN₂ 133.15 Electron-withdrawing F; increased stability
5-Amino-2-(piperidin-1-yl)benzonitrile 5-NH₂, 2-piperidinyl C₁₂H₁₅N₃ 201.27 Enhanced lipophilicity; possible CNS activity
Key Observations:
  • Lipophilicity: The hexyloxy and hexylamino substituents (e.g., 4-(hexylamino)benzonitrile) increase lipophilicity compared to polar groups like -OH or -F. This impacts solubility and bioavailability .
  • Electronic Effects: Electron-withdrawing groups (e.g., -F in 5-Amino-2-fluorobenzonitrile) deactivate the aromatic ring, reducing electrophilic substitution reactivity. In contrast, electron-donating groups like -OCH₂(CH₂)₄CH₃ may enhance ring activation .
  • Molecular Weight : Longer alkyl chains (e.g., hexyloxy) result in higher molecular weights, which may affect pharmacokinetic properties such as absorption and metabolism.

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